5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole-sulfonamide derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes both pyrazole and sulfonamide moieties, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide typically involves the reaction of 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and sulfonamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation . This inhibition leads to the suppression of tumor growth and reduction of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A non-steroidal anti-inflammatory drug with a similar pyrazole-sulfonamide structure.
Sulfonamide derivatives: Various sulfonamide derivatives exhibit similar biological activities, including antibacterial and antiproliferative properties.
Uniqueness
The uniqueness of 5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide lies in its dual functionality, combining the properties of both pyrazole and sulfonamide moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C21H18N6O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N6O4S/c1-13-10-11-22-21(23-13)27-32(30,31)15-8-6-14(7-9-15)24-20(29)18-12-17(25-26-18)16-4-2-3-5-19(16)28/h2-12,28H,1H3,(H,24,29)(H,25,26)(H,22,23,27) |
InChI Key |
WZGIFPDDGYOQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
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